DNL343

Integrated Stress Response eIF2B Activation Cellular Potency

DNL343 (Evetifator) uniquely combines oral bioavailability, extended half-life (38–46h), and brain penetration for robust CNS ISR modulation. With clinical PD data confirming target engagement (CHAC1/ATF4 reduction in human PBMCs), it serves as the benchmark eIF2B activator, surpassing ISRIB (insoluble) and 2BAct (toxic) for in vivo neurodegenerative research.

Molecular Formula C51H95NO6
Molecular Weight 818.3 g/mol
Cat. No. B11931049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNL343
Molecular FormulaC51H95NO6
Molecular Weight818.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCC=CCCCCCCCCC(CCCCCCCCC=CCCCCCCCC(=O)OC(C)(C)C)OC(=O)CCCN(C)C
InChIInChI=1S/C51H95NO6/c1-50(2,3)57-48(54)42-37-33-29-25-21-17-13-9-11-15-19-23-27-31-35-40-46(56-47(53)44-39-45-52(7)8)41-36-32-28-24-20-16-12-10-14-18-22-26-30-34-38-43-49(55)58-51(4,5)6/h9-10,13-14,46H,11-12,15-45H2,1-8H3/b13-9-,14-10-
InChIKeyGQGOSMQKBKKQMG-FOIMCPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator for Neurodegenerative Disease Research


DNL343 (Evetifator) is an investigational small molecule that functions as a potent, selective, and CNS-penetrant activator of eukaryotic initiation factor 2B (eIF2B), a central regulator of the integrated stress response (ISR) pathway. It was designed to address the limitations of earlier eIF2B activators by combining high oral bioavailability with extensive brain penetration [1]. DNL343 has been advanced into Phase 1, Phase 1b, and Phase 2/3 clinical trials for amyotrophic lateral sclerosis (ALS) and has demonstrated the ability to suppress ISR biomarkers in human cerebrospinal fluid (CSF) [2]. It is also under investigation for vanishing white matter disease (VWMD) due to its direct targeting of the disease-causing eIF2B complex [3]. The compound is available for research use from multiple vendors with purity exceeding 98% (HPLC).

Why DNL343 Cannot Be Substituted with Generic eIF2B Activators or ISR Modulators


The integrated stress response (ISR) can be modulated through multiple distinct nodes, including PERK inhibition (e.g., GSK2606414), eIF2α phosphatase inhibition (e.g., Sephin1), or direct eIF2B activation (e.g., ISRIB, 2BAct). However, critical differences in physicochemical properties, safety profiles, and target selectivity make generic substitution scientifically unsound [1]. The prototypical eIF2B activator ISRIB suffers from poor aqueous solubility and negligible oral bioavailability, rendering it unsuitable for in vivo CNS studies without specialized formulation [2]. Its analog 2BAct, while orally bioavailable, exhibits cardiovascular toxicity in dogs that precludes clinical translation [3]. Other ISR modulators like Sephin1 act upstream of eIF2B and lack direct mechanistic validation in eIF2B loss-of-function models. The clinical-stage comparator ABBV-CLS-7262 (fosigotifator) shares the same target but differs in chemical structure and has not yet reported the full suite of preclinical selectivity and safety data available for DNL343. The following evidence items quantify these critical differentiation points.

Head-to-Head Quantitative Evidence for DNL343 Differentiation Against Key Comparators


Cellular Potency and Pathway Engagement: DNL343 vs. ISRIB and GSK2606414

DNL343 demonstrates superior cellular potency in suppressing ISR-driven transcriptional output compared to the reference eIF2B activator ISRIB. In a cellular ATF4 nano-Luciferase (nLuc) reporter assay, DNL343 inhibited ISR activation with an IC50 of 3.2 nM . In contrast, ISRIB reversed the effects of eIF2α phosphorylation with a reported IC50 of 5 nM under comparable assay conditions . Additionally, DNL343 inhibits the formation of TDP-43-positive stress granules, a key pathological hallmark in ALS, with an IC50 of 13 nM in H4 cells . This is mechanistically distinct from the PERK inhibitor GSK2606414, which acts upstream of eIF2B and exhibits an IC50 of 0.4 nM against PERK but lacks the direct eIF2B activation mechanism required for certain disease models .

Integrated Stress Response eIF2B Activation Cellular Potency

CNS Penetration and Brain Exposure: DNL343 vs. ISRIB

DNL343 achieves high and quantifiable brain exposure, a prerequisite for targeting neurodegenerative diseases. In rat pharmacokinetic studies, DNL343 exhibited a brain-to-plasma unbound ratio (Bu/Pu) of 0.8, indicating near-equilibrium distribution between brain and plasma . In human Phase 1 studies, DNL343 demonstrated extensive cerebrospinal fluid (CSF) distribution, with a CSF-to-unbound plasma concentration ratio of 0.66–0.92 [1]. In contrast, ISRIB, while brain-penetrant, suffers from extremely poor aqueous solubility and negligible oral bioavailability, severely limiting its utility as an in vivo tool compound without specialized formulation [2].

Blood-Brain Barrier CNS Pharmacokinetics Neurodegeneration

Oral Bioavailability and Drug-like Properties: DNL343 vs. ISRIB and 2BAct

DNL343 was specifically designed to overcome the drug-like property limitations of earlier eIF2B activators. It exhibits high oral bioavailability across multiple preclinical species, supporting once-daily oral dosing in humans with a plasma half-life of 38–46 hours [1][2]. In direct contrast, ISRIB is plagued by poor aqueous solubility and negligible oral bioavailability, which has hampered its further development as a clinical candidate [3]. Another eIF2B activator, 2BAct, is orally bioavailable (EC50 = 33 nM) but was discontinued due to cardiovascular toxicity observed in dogs, a liability not seen with DNL343 in preclinical safety assessments [4].

Oral Bioavailability Drug Development Pharmacokinetics

Selectivity and Safety Profile: DNL343 vs. Sephin1 and 2BAct

DNL343 demonstrates a clean selectivity profile, showing no activation of nuclear receptors PXR, CAR, or AHR, and no significant activity against a broad CEREP or kinase selectivity panel . This contrasts with Sephin1 (Icerguastat), a selective inhibitor of the PPP1R15A phosphatase regulatory subunit, which acts upstream in the ISR pathway and may have off-target activities not fully characterized [1]. Additionally, 2BAct, while selective for eIF2B, exhibited cardiovascular toxicity in dogs that halted its development, whereas DNL343 was generally safe and well-tolerated in Phase 1 and Phase 1b clinical studies with no serious adverse events or discontinuations related to study drug [2][3].

Selectivity Off-Target Activity Preclinical Safety

Clinical Biomarker Modulation: DNL343 vs. Placebo in ALS Patients

In a Phase 1b clinical trial in ALS participants, DNL343 demonstrated robust target engagement by significantly reducing ISR-related biomarkers in peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF). Specifically, DNL343 attenuated CHAC1 gene expression by 66–94% and ATF4 protein levels by 50–73% across the dosing period and at trough 24 hours after the last dose [1]. These reductions were observed in a randomized, double-blind, placebo-controlled setting and confirm that DNL343 engages the ISR pathway in the CNS of human patients. No such clinical biomarker data are available for ISRIB, 2BAct, or Sephin1, as these compounds have not advanced to similar patient studies.

Clinical Pharmacology ISR Biomarkers Amyotrophic Lateral Sclerosis

Optimal Application Scenarios for DNL343 Based on Differentiated Evidence


Chronic In Vivo Efficacy Studies in ALS and VWMD Mouse Models

DNL343's high oral bioavailability and long plasma half-life (38–46 hours) enable once-daily oral dosing in chronic neurodegenerative disease models without the need for continuous infusion or specialized formulations [1]. The compound has demonstrated dose-dependent neuroprotection and reversal of motor deficits in both the optic nerve crush injury model and the Eif2b5 R191H knock-in VWMD mouse model, with treatment initiated at advanced disease stages preventing premature mortality [2]. For researchers requiring a CNS-penetrant eIF2B activator with predictable pharmacokinetics, DNL343 is the tool of choice.

Mechanistic Studies of eIF2B Activation and ISR Suppression in Human Cells

With a cellular IC50 of 3.2 nM in the ATF4 reporter assay and 13 nM for inhibition of TDP-43-positive stress granule formation, DNL343 provides a potent and selective probe for dissecting ISR signaling in human cell models of neurodegeneration . Its clean selectivity profile (no PXR/CAR/AHR activation, no significant CEREP or kinase panel hits) minimizes confounding off-target effects, making it suitable for rigorous mechanistic studies of eIF2B-dependent translation regulation .

Translational Biomarker Development and Clinical Proof-of-Concept Studies

DNL343 is the only eIF2B activator with published clinical pharmacodynamic data demonstrating target engagement in ALS patients. The reduction of CHAC1 (66–94%) and ATF4 (50–73%) in PBMCs from treated participants provides a validated translational bridge between preclinical models and human disease [3]. Researchers developing ISR-related biomarkers or planning early-phase clinical trials can leverage these data to inform dosing regimens and endpoint selection.

Comparison Studies with Next-Generation eIF2B Activators

Given the availability of detailed preclinical and clinical data for DNL343, it serves as an essential reference compound for benchmarking novel eIF2B activators or ISR modulators. Its well-characterized PK/PD profile, selectivity data, and clinical safety record provide a robust baseline against which new chemical entities can be compared [4][5]. Procurement of DNL343 is therefore critical for any laboratory engaged in the discovery or validation of next-generation ISR-targeting therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for DNL343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.